molecular formula C13H15NO B185655 2-Benzylidenecyclohexanone oxime CAS No. 114506-90-0

2-Benzylidenecyclohexanone oxime

Cat. No.: B185655
CAS No.: 114506-90-0
M. Wt: 201.26 g/mol
InChI Key: RWOLAHHEUZXIJZ-HBKPYOMSSA-N
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Description

2-Benzylidenecyclohexanone oxime (CAS: 41338-70-9) is a cyclohexanone-derived oxime with a benzylidene substituent at the 2-position. Its molecular formula is C₁₃H₁₅NO (MW: 201.27 g/mol), and it is synthesized via condensation of cyclohexanone with benzaldehyde derivatives followed by oximation . This compound is notable for its role in organic synthesis, particularly in conjugate reduction reactions. For example, its reaction with HSiCl₃ and HMPA yields reduction products in 89% efficiency, demonstrating its utility in selective transformations . Mass spectrometry studies reveal unique fragmentation pathways, including loss of ortho-substituents and hydroxyl radicals, which distinguish it from analogous ketoximes .

Properties

CAS No.

114506-90-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(NE)-N-[(2E)-2-benzylidenecyclohexylidene]hydroxylamine

InChI

InChI=1S/C13H15NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,15H,4-5,8-9H2/b12-10+,14-13+

InChI Key

RWOLAHHEUZXIJZ-HBKPYOMSSA-N

SMILES

C1CCC(=NO)C(=CC2=CC=CC=C2)C1

Isomeric SMILES

C1CC/C(=N\O)/C(=C/C2=CC=CC=C2)/C1

Canonical SMILES

C1CCC(=NO)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 2-benzylidenecyclohexanone oxime with related oximes:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 41338-70-9 C₁₃H₁₅NO 201.27 Not reported Organic synthesis (e.g., conjugate reduction)
Benzophenone oxime 574-66-3 C₁₃H₁₁NO 197.23 140–144 Laboratory reagent, hydrazine derivatives
Cyclohexanone oxime 100-64-1 C₆H₁₁NO 113.16 89–90 Industrial intermediate (caprolactam production)
2-Indanone oxime 3349-63-1 C₉H₉NO 147.18 152–154 Specialty organic synthesis
5-Dodecyl-2-hydroxybenzaldehyde oxime 77635-32-6 C₁₉H₃₁NO₂ 305.45 Not reported Metal extraction, R&D applications

Notes:

  • Structural Differences: The benzylidene group in this compound enhances steric bulk and π-conjugation compared to simpler oximes like cyclohexanone oxime. This influences reactivity and stability .
  • Melting Points: Aromatic substituents (e.g., benzophenone, indanone) generally increase melting points due to enhanced crystallinity .

Chemical Reactivity and Stability

  • This compound: Undergoes conjugate reduction with HSiCl₃ to yield saturated ketones efficiently (89% yield) . Fragmentation under mass spectrometry involves loss of hydroxyl radicals (•OH) and ortho-substituents, a pathway less common in non-aryl oximes .
  • Benzophenone Oxime: Forms stable imines and is used in photochemical studies due to its UV activity. Its higher melting point (140–144°C) reflects strong intermolecular interactions .
  • Cyclohexanone Oxime: Industrially significant in Beckmann rearrangement to produce caprolactam (nylon-6 precursor). Its lower molecular weight and simpler structure favor large-scale processes .
  • 5-Dodecyl-2-hydroxybenzaldehyde Oxime : The long alkyl chain and hydroxyl group enhance its metal-chelating ability, making it valuable in solvent extraction techniques .

Research Findings and Mechanistic Insights

  • Fragmentation Pathways: this compound exhibits unique mass spectral fragmentation, losing ortho-substituents and hydroxyl radicals, unlike benzophenone oxime, which predominantly undergoes C-N bond cleavage .
  • Reduction Efficiency: Compared to cyclohexanone oxime, the benzylidene derivative shows higher selectivity in conjugate reductions, attributed to steric protection of the carbonyl group .
  • Thermal Stability: Aryl-substituted oximes (e.g., benzophenone, indanone) generally exhibit higher thermal stability than aliphatic variants, as evidenced by their elevated melting points .

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between cyclohexanone and benzaldehyde under basic conditions remains the most widely adopted route. In a typical procedure, cyclohexanone (1.0 equiv) reacts with benzaldehyde (1.2 equiv) in ethanol under reflux, catalyzed by sodium hydroxide (10 mol%). The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzaldehyde carbonyl, yielding the α,β-unsaturated ketone.

Key Parameters

  • Solvent: Ethanol or methanol (polar protic solvents enhance enolate stability).

  • Temperature: Reflux conditions (78–80°C) for 6–8 hours.

  • Yield: 65–75% after recrystallization from hexane/ethyl acetate.

Side products include unreacted starting materials and over-condensed oligomers, necessitating careful purification.

Alternative Synthetic Routes

While less common, microwave-assisted condensation and acid-catalyzed protocols have been explored. For instance, using p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions achieves comparable yields (68%) in 3 hours. However, base-catalyzed methods remain preferred due to milder conditions and reduced side reactions.

Oxime Formation

Hydroxylamine Hydrochloride Method

The ketone is converted to its oxime derivative using hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol. A representative procedure involves:

  • Dissolving 2-benzylidenecyclohexanone (1.0 equiv) in ethanol (0.4 M).

  • Adding NH2_2OH·HCl (1.2 equiv) and sodium acetate (1.2 equiv) as a buffer.

  • Refluxing at 80°C for 4–6 hours.

Reaction Mechanism

  • Protonation of hydroxylamine enhances nucleophilicity, enabling attack on the carbonyl carbon.

  • Sodium acetate neutralizes HCl, preventing retro-aldol decomposition of the ketone.

Yield and Selectivity

  • Isolated yields range from 70–85% after column chromatography (2:1 hexane/ethyl acetate).

  • The product exists as a mixture of syn and anti oxime isomers, separable via fractional crystallization.

Catalytic Oximation Strategies

Recent advances leverage transition-metal catalysts to enhance efficiency. For example, rhodium(III) complexes (0.025 mol% [RhCp*Cl2_2]2_2) in trifluoroethanol (TFE) facilitate oximation at 80°C within 24 hours. While this method reduces reagent stoichiometry, scalability is limited by catalyst cost and handling.

Purification and Isolation

Liquid-Liquid Extraction

Post-reaction mixtures are partitioned between dichloromethane (CH2_2Cl2_2) and water (4:1 v/v). The organic layer is washed with sodium carbonate (5% w/v) to remove residual acid, followed by brine to eliminate polar impurities.

Chromatographic Techniques

Silica gel column chromatography (20:1 ethyl acetate/hexane with 1% triethylamine) resolves oxime isomers, achieving >95% purity. Recrystallization from dichloromethane/hexane yields single crystals suitable for X-ray diffraction.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (CDCl3_3): δ 8.82 (s, 1H, oxime -OH), 7.46–7.00 (m, 10H, aromatic), 2.36 (s, 3H, cyclohexyl CH3_3).

  • IR (KBr): ν 3250 cm1^{-1} (O-H stretch), 1630 cm1^{-1} (C=N stretch).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the E-configuration of the benzylidene moiety and planar cyclohexanone ring. Key metrics include:

ParameterBH IBH III
Space groupCmc21_1P21_1/n
Unit cell volume (Å3^3)1852.21630.6
Density (g/cm3^3)1.1851.398

Dihedral angles between the benzylidene and cyclohexanone moieties range from 144.8–179.9°, indicating minimal steric strain.

Mass Spectrometry

Electron ionization (70 eV) produces a molecular ion peak at m/z 265 (M+^+), with fragmentation pathways involving loss of hydroxyl radical (M - 17) and benzyl group (M - 77) .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or FTIR for imine (C=N) bond formation (~1600–1640 cm⁻¹).

Basic Question: How should researchers characterize this compound to confirm structural purity?

Methodological Answer :
Characterization requires a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR : Look for oxime proton (N–OH) at δ 9–10 ppm and benzylidene protons (C=CH–Ph) as doublets near δ 7.2–7.8 ppm.
  • ¹³C NMR : Confirm the C=N bond at ~150–155 ppm .

X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) of the benzylidene group .

Elemental Analysis : Validate C, H, N percentages (theoretical vs. experimental).

Q. Common Pitfalls :

  • Hydrate formation during crystallization may skew melting point data. Dry samples under vacuum (40–50°C) for 24 hours .

Advanced Question: What are the mechanistic insights into the catalytic role of SnCl₂ in synthesizing 2-benzylidenecyclohexanone?

Methodological Answer :
SnCl₂ acts as a Lewis acid catalyst, polarizing the carbonyl group of cyclohexanone to enhance nucleophilic attack by the benzaldehyde derivative. Key steps include:

Enolization : SnCl₂ stabilizes the enol form of cyclohexanone, increasing reactivity.

Aldol Condensation : The enol attacks the benzaldehyde electrophile, forming the α,β-unsaturated ketone.

Dehydration : SnCl₂ facilitates water elimination to stabilize the conjugated system .

Q. Experimental Validation :

  • Conduct kinetic studies with varying SnCl₂ concentrations (0.5–5 mol%). Optimal catalytic efficiency occurs at 2–3 mol% .

Advanced Question: How does this compound degrade under acidic or photolytic conditions, and how can stability be improved?

Q. Methodological Answer :

  • Acidic Degradation : Protonation of the oxime group (N–OH → N⁺–OH₂) leads to hydrolysis, forming cyclohexanone and benzaldehyde derivatives. Rate constants increase with [H⁺] (pH < 4) .
  • Photodegradation : UV exposure (λ = 254–365 nm) induces C=N bond cleavage, yielding nitroso intermediates.

Q. Stabilization Strategies :

  • Store samples in amber vials at –20°C.
  • Add radical scavengers (e.g., BHT) to suppress photolytic side reactions .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for oxime formation?

Methodological Answer :
Discrepancies in catalytic data (e.g., NH₂OH·HCl vs. hydroxylamine acetate) arise from:

Solvent Effects : Polar aprotic solvents (DMF) accelerate oxime formation but may reduce selectivity.

pH Variability : Acetate buffers (pH 4.5–5.5) improve yields compared to unbuffered systems .

Q. Recommendations :

  • Replicate experiments using standardized conditions (solvent, pH, temperature).
  • Compare turnover numbers (TON) instead of yields to account for catalyst loading differences .

Advanced Question: What are the applications of this compound in synthesizing heterocyclic compounds?

Methodological Answer :
The compound serves as a precursor for:

Isoxazoles : Cycloaddition with nitrile oxides under [3+2] dipolar conditions.

Pyridines : Condensation with enamines followed by dehydrogenation.

Q. Case Study :

  • Reacting this compound with acetylene dicarboxylate yields isoxazole-4-carboxylates (70–80% yield) .

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